AC-MET(O)-OH

Descripción general

Descripción

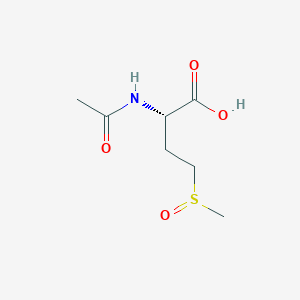

Acetyl-L-methionine sulfoxide, also known as Acetyl-L-methionine sulfoxide, is a useful research compound. Its molecular formula is C7H13NO4S and its molecular weight is 207.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetyl-L-methionine sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-L-methionine sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estabilidad del Ingrediente Farmacéutico

Este compuesto puede desempeñar un papel en la protección de otros ingredientes farmacéuticos de la oxidación. Por ejemplo, podría usarse junto con otros compuestos como la N-acetil-DL-triptófano para proteger aminoácidos como la triptófano y la metionina del estrés oxidativo .

Investigación del Estrés Oxidativo

La oxidación reversible de la metionina a metionina sulfóxido y su reducción de nuevo por el sistema reductasa de metionina sulfóxido (MSR) es un área clave de investigación. El acetil-L-metionina sulfóxido podría utilizarse como compuesto modelo para estudiar este proceso .

Estudios de Mecanismo Antioxidante

La metionina y sus derivados son conocidos por activar enzimas antioxidantes endógenas, como la reductasa de metionina sulfóxido A/B, y contribuyen a la biosíntesis de glutatión. El acetil-L-metionina sulfóxido podría usarse en estudios que exploran estos mecanismos .

Mecanismo De Acción

Target of Action

It has been suggested that it may interact withN-acylamino acid racemase and Rhodopsin , which play crucial roles in various physiological processes.

Mode of Action

The exact mode of action of AC-MET(O)-OH is not well understood. It is believed to interact with its targets, leading to changes in their function. For instance, it may influence the activity of N-acylamino acid racemase, an enzyme involved in the metabolism of amino acids .

Biochemical Pathways

This compound may be involved in the N-terminal acetylation process, a prevalent protein modification in eukaryotes . This process is catalyzed by N-terminal acetyltransferases (NATs), which transfer the acetyl group from acetyl coenzyme A onto the free N-terminal α-amino group of their protein substrates .

Result of Action

It is suggested that it may have a role inregulating oxidative balance and mediating oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the plant growth conditions and the type and variety of Vitis genus significantly influence the composition and concentration of stilbenes in the shoots .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Acetyl-L-methionine sulfoxide are largely derived from its interactions with various biomolecules. It is known to interact with enzymes such as acylamino acid-releasing enzyme, which releases acylamino acids from amino terminal acylated peptides and proteins . The rate of hydrolysis depends on the acyl groups, terminal amino acid sequences, and tertiary structure of the acyl protein substrates .

Molecular Mechanism

It is known that methionine residues in proteins can be N-terminally acetylated, a process that has been extensively studied in yeast and humans . This modification can occur on proteins either containing or lacking the methionine residue .

Temporal Effects in Laboratory Settings

It is known that methionine and its derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that methionine and its derivatives can have varying effects at different dosages .

Metabolic Pathways

Acetyl-L-methionine sulfoxide is involved in the metabolic pathways of methionine. Methionine can be metabolized to cysteine through the transsulfuration pathway, which is further metabolized to glutathione (GSH), taurine, and hydrogen sulfide (H2S) .

Transport and Distribution

It is known that N-terminal acetylation, a process that Acetyl-L-methionine sulfoxide undergoes, plays a role in the transport of proteins .

Subcellular Localization

It is known that N-terminal acetylation, a process that Acetyl-L-methionine sulfoxide undergoes, can affect the subcellular localization of proteins .

Actividad Biológica

Acetyl-L-methionine sulfoxide (AcMetSO) is a derivative of methionine that has garnered attention for its biological activities, particularly in the context of oxidative stress, aging, and cellular signaling. This article provides a comprehensive overview of the biological activity of AcMetSO, supported by relevant research findings, case studies, and data tables.

Overview of Acetyl-L-Methionine Sulfoxide

AcMetSO is formed through the oxidation of methionine, resulting in a sulfoxide group at the sulfur atom. This modification can impact protein function and cellular metabolism. Methionine sulfoxides are known to accumulate in proteins during oxidative stress and aging, leading to potential alterations in physiological processes.

1. Antioxidant Properties

AcMetSO exhibits antioxidant properties by participating in redox reactions that mitigate oxidative damage. Methionine sulfoxide reductases (MsrA and MsrB) play crucial roles in reducing oxidized methionine residues back to their functional forms. The enzymatic reduction of methionine sulfoxide is vital for maintaining cellular redox balance and protecting against oxidative stress.

2. Role in Aging

Research indicates that the accumulation of methionine sulfoxides is associated with aging and age-related diseases. For instance, studies have shown that MsrA activity declines with age, leading to increased levels of methionine sulfoxides in proteins, which can impair cellular functions .

3. Lifespan Extension

Recent studies have highlighted the potential of methionine restriction (MetR) to extend lifespan in model organisms like Drosophila. Early-adult MetR was shown to induce the expression of MsrA, suggesting a link between methionine metabolism and longevity . The reduction of methionine levels decreases the formation of methionine sulfoxides, thereby potentially enhancing cellular health and lifespan.

Case Study 1: Methionine Sulfoxide Reductase Activity

In a study examining the effects of oxidative stress on E. coli, researchers found that mutants lacking MsrA exhibited higher levels of methionine sulfoxides compared to wild-type strains. This accumulation correlated with increased sensitivity to oxidative agents, demonstrating the protective role of Msr enzymes against oxidative damage .

Case Study 2: Impact on Cellular Signaling

Another investigation focused on the role of AcMetSO in modulating cellular signaling pathways. The study revealed that AcMetSO could influence redox-sensitive signaling cascades, affecting processes such as apoptosis and cell proliferation . These findings suggest that AcMetSO may serve as a signaling molecule under conditions of oxidative stress.

Table 1: Biological Activities of Acetyl-L-Methionine Sulfoxide

Research Findings

- Oxidative Stress Response : AcMetSO plays a significant role in the cellular response to oxidative stress by acting as a substrate for Msr enzymes, which restore protein function by reducing oxidized methionines .

- Age-Related Changes : The decline in Msr activity with age leads to increased levels of methionine sulfoxides, which correlate with various age-related pathologies .

- Nutritional Implications : Methionine restriction has been shown to alter metabolic pathways significantly, impacting not only methionine levels but also other amino acids involved in one-carbon metabolism .

Propiedades

IUPAC Name |

(2S)-2-acetamido-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMMZJBURSMON-YLTHGKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428600 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108646-71-5 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmethionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of oxidation of N-acetyl-ʟ-methionine by aqueous iodine?

A2: The oxidation of N-acetyl-ʟ-methionine (NAM) by aqueous iodine is a rapid process resulting in the formation of N-acetyl-l-methionine sulfoxide (NAMS=O) []. This reaction follows a 1:1 stoichiometric ratio, meaning one molecule of NAM reacts with one molecule of iodine to yield one molecule of NAMS=O. While rapid, the reaction can experience auto-inhibition due to the formation of triiodide (I3-), which is less reactive than aqueous iodine []. This reaction mechanism provides valuable insight into the reactivity and potential transformations of NAM in various chemical environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.